L-2-Aminobutyric-3,3-D2 acid
Overview
Description
L-2-Aminobutyric-3,3-D2 acid is a deuterated form of L-2-aminobutyric acid, a non-proteinogenic amino acid. This compound is characterized by the presence of deuterium atoms at the 3,3 positions, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
The primary target of L-2-Aminobutyric-3,3-D2 acid (L-ABA) is L-Threonine deaminase (L-TD) , an enzyme found in Escherichia coli K12 . This enzyme plays a crucial role in the biosynthesis of L-ABA .
Mode of Action
L-ABA interacts with its target, L-TD, through a process of directed evolution and rational design . This process enhances the endurance of L-TD to heat treatment, thereby improving its functionality . The half-life of the mutant L-TD at 42 °C increased from 10 to 210 minutes, a 20-fold increase compared to the wild-type L-TD .
Biochemical Pathways
L-ABA can be biosynthesized by transamination using transaminase or by reductive amination using L-amino dehydrogenase from α-ketobutyric acid, which was deaminised from L-threonine by threonine deaminase . The reductive amination process has a favorable reaction equilibrium and less or even no byproduct contamination .
Pharmacokinetics
It is known that l-aba is a non-proteogenic amino acid commonly found in human kidney and liver tissues .
Result of Action
The result of the interaction between L-ABA and L-TD is an increased productivity of L-ABA and total turnover number of NAD+/NADH in a one-pot system . The biosynthesis of L-ABA and total turnover number of NAD+/NADH were 0.993 M and 16,469, respectively .
Action Environment
The action of L-ABA is influenced by environmental factors such as temperature. The thermostability of L-TD is enhanced to improve its endurance to heat treatment . This allows for a higher productivity of L-ABA and total turnover number of coenzyme .
Biochemical Analysis
Biochemical Properties
L-2-Aminobutyric-3,3-D2 acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with several enzymes and proteins, including threonine deaminase and leucine dehydrogenase. Threonine deaminase catalyzes the deamination of threonine to produce α-ketobutyrate, which is then converted to this compound by leucine dehydrogenase. These interactions are crucial for the production of this compound in microbial fermentation processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the catalytic efficiency of recombinant Escherichia coli cells used in its production. The presence of this compound can enhance the activity of enzymes involved in its synthesis, leading to increased production yields .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to the active sites of threonine deaminase and leucine dehydrogenase, facilitating the conversion of threonine to this compound. This binding interaction is essential for the enzymatic synthesis of the compound and its subsequent use in pharmaceutical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors in its long-term use. Studies have shown that the engineered strains of Escherichia coli used for its production maintain high catalytic activity over extended periods, ensuring consistent yields of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to increased production of the compound, but they can also result in toxic or adverse effects. It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of chiral drugs. It interacts with enzymes such as threonine deaminase and leucine dehydrogenase, which play a crucial role in its production. These interactions affect the metabolic flux and levels of metabolites, influencing the overall efficiency of the synthesis process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. Understanding these transport mechanisms is essential for optimizing the use of this compound in research and pharmaceutical applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function. The subcellular localization of this compound is crucial for its role in biochemical reactions and its effectiveness in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-Aminobutyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the transamination reaction from L-threonine and L-aspartic acid using threonine deaminase and aromatic aminotransferase . Another method includes the reduction of α-keto acids with leucine dehydrogenase or glutamate dehydrogenase . These reactions typically require specific conditions such as controlled pH, temperature, and the presence of cofactors like NADH for optimal yield .
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. For instance, engineered strains of Escherichia coli have been used to produce L-2-aminobutyric acid through metabolic engineering . These processes involve the deletion of specific genes to redirect metabolic pathways and enhance the production yield .
Chemical Reactions Analysis
Types of Reactions
L-2-Aminobutyric-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a corresponding oxo group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures, pH levels, and the presence of solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino acid derivatives .
Scientific Research Applications
L-2-Aminobutyric-3,3-D2 acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
L-2-Aminobutyric acid: The non-deuterated form of the compound.
L-α-Aminobutyric acid: Another non-proteinogenic amino acid with similar properties.
Uniqueness
L-2-Aminobutyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies and as a standard in mass spectrometry . This isotopic labeling provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics .
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-NFTRXVFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.